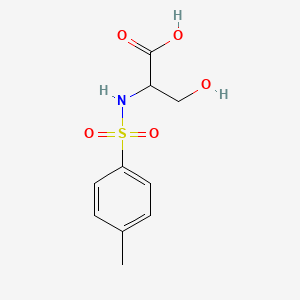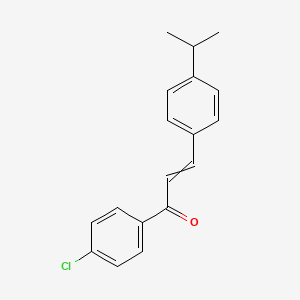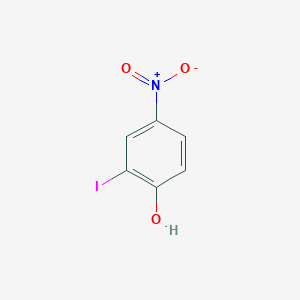![molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1](/img/structure/B1296384.png)
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid
Overview
Description
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a heterocyclic compound with the molecular formula C8H6ClN3O2 and a molecular weight of 211.61 g/mol . This compound features a chloro-substituted imidazo[1,2-b]pyridazine ring system, which is a common scaffold in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is the high-affinity γ-Hydroxybutyric Acid (GHB) binding sites . These sites are part of the GABA (gamma-aminobutyric acid) receptor system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a ligand for the high-affinity GHB binding sites . It binds to these sites with relatively high affinity (Ki 0.19-2.19 μM) and shows more than 50 times selectivity for the [3H]NCS-382 over [3H]muscimol binding sites . This interaction leads to changes in the receptor activity, affecting the transmission of inhibitory signals in the nervous system .
Result of Action
The molecular and cellular effects of this compound are likely related to its modulation of GABA receptor activity. By selectively binding to the high-affinity GHB sites, it could influence the inhibitory neurotransmission in the central nervous system . .
Biochemical Analysis
Biochemical Properties
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various inflammatory diseases . The interaction between this compound and TNF-α involves binding to specific sites on the cytokine, thereby preventing its activity. Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, further modulating biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting TNF-α production, this compound can reduce the expression of other pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) . This modulation of cytokine expression can lead to decreased inflammation and altered cellular metabolism, promoting a more balanced cellular environment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, either inhibiting or activating them to modulate their activity. These interactions can result in changes in gene expression, further influencing cellular processes and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism. These long-term effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit TNF-α production and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in specific tissues . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory pathways . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminopyridazine with glyoxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Similar in structure but differs in the presence of a hydrochloride group.
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Another similar compound with a different ring system.
Uniqueness
2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with potential therapeutic applications .
Properties
IUPAC Name |
2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMJMMXKDFINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315687 | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-07-1 | |
| Record name | NSC296232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















